![molecular formula C20H36OSn B14297290 {2-[(Tributylstannyl)methyl]phenyl}methanol CAS No. 113431-27-9](/img/structure/B14297290.png)
{2-[(Tributylstannyl)methyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Tributylstannyl)methyl]phenyl}methanol is an organotin compound characterized by the presence of a stannyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Tributylstannyl)methyl]phenyl}methanol typically involves the reaction of a phenyl derivative with a tributylstannyl reagent. One common method is the stannylation of a phenylmethyl halide using tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(Tributylstannyl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{2-[(Tributylstannyl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {2-[(Tributylstannyl)methyl]phenyl}methanol involves its interaction with molecular targets through its stannyl and hydroxyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the stannyl group.
Comparison with Similar Compounds
Similar Compounds
{2-[(Tributylstannyl)methyl]phenol}: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
{2-[(Tributylstannyl)methyl]benzyl alcohol}: Similar structure but with a benzyl alcohol group.
Uniqueness
{2-[(Tributylstannyl)methyl]phenyl}methanol is unique due to the presence of both a stannyl group and a hydroxyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
113431-27-9 |
|---|---|
Molecular Formula |
C20H36OSn |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
[2-(tributylstannylmethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-4-2-3-5-8(7)6-9;3*1-3-4-2;/h2-5,9H,1,6H2;3*1,3-4H2,2H3; |
InChI Key |
UYVBVZHCEWLCOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


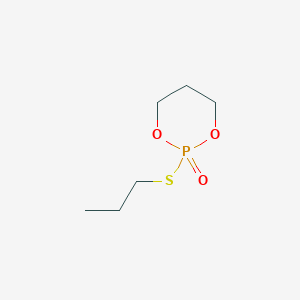
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
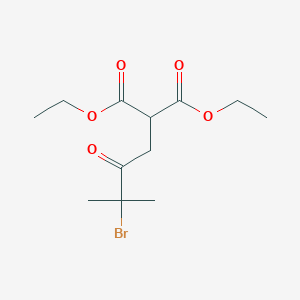
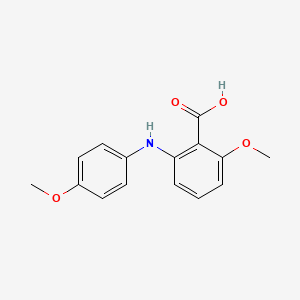
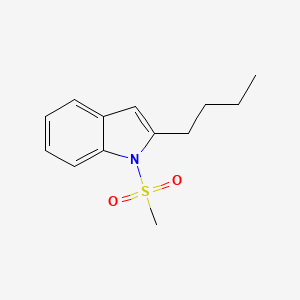
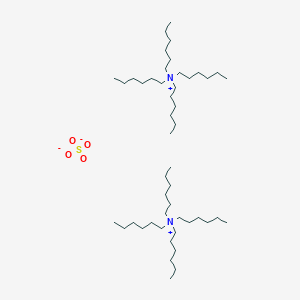
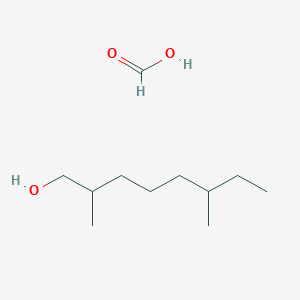
![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
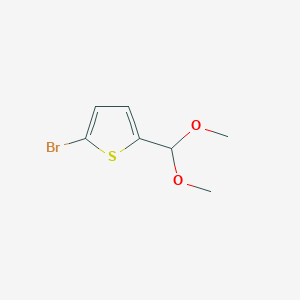
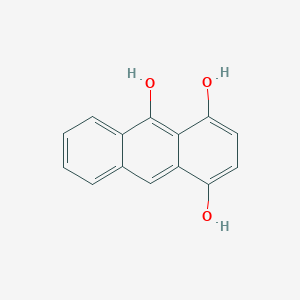
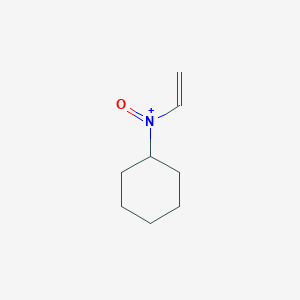
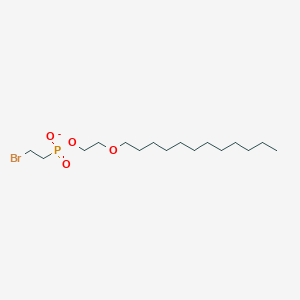
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
